molecular formula C13H8F3NO2 B1344353 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 223127-47-7

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid

Cat. No.: B1344353
CAS No.: 223127-47-7
M. Wt: 267.2 g/mol
InChI Key: FSLUYPHZCSKJJZ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:

    Esterification: Nicotinic acid is esterified to form an ester intermediate.

    Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.

    Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.

    Hydrolysis: The cyano intermediate is hydrolyzed to produce the final benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with altered functional groups.

Scientific Research Applications

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is unique due to its specific combination of a trifluoromethyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and specific reactivity .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUYPHZCSKJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627888
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-47-7
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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